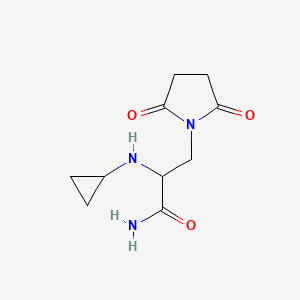![molecular formula C12H20F2N2O3 B13531625 tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)
tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a tert-butyl carbamate group contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a series of cyclization reactions. Starting materials such as 1,3-difluoro-2-propanol and azetidine derivatives are commonly used. Cyclization is often achieved using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). This step typically occurs under mild conditions to avoid decomposition of the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. Key considerations include:
Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Cost-Effectiveness: Using cost-effective reagents and solvents.
Safety: Implementing safety measures to handle reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the azabicyclic ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The fluorine atoms in the bicyclic structure can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can occur with reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: NaOMe, other nucleophiles
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of various functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[331]nonan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in structural biology.
Medicine
In medicinal chemistry, tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate is investigated for its potential as a drug candidate. Its stability and reactivity profile make it suitable for the development of pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity through hydrogen bonding and electrostatic interactions. The bicyclic structure provides rigidity, which can improve selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate stands out due to the presence of both fluorine atoms and an oxygen atom in the bicyclic structure. This combination enhances its chemical stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H20F2N2O3 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-(9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl)carbamate |
InChI |
InChI=1S/C12H20F2N2O3/c1-10(2,3)19-9(17)16-11-6-15-4-8(5-18-7-11)12(11,13)14/h8,15H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
BGIUVENTFVPRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CNCC(C1(F)F)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)





![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)

